α-Glucosidase Inhibition: Pueroside B Isomer (Compound 12) vs. Acarbose
In a 2024 study of twelve Pueraria lobata constituents, compound 12 (structurally related to pueroside B) demonstrated α-glucosidase inhibitory activity with an IC₅₀ of 23.25 μM, exceeding the potency of the clinical reference standard acarbose (IC₅₀ = 27.05 μM) [1]. This represents a 14% improvement in potency relative to the positive control.
| Evidence Dimension | α-Glucosidase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 23.25 μM |
| Comparator Or Baseline | Acarbose: 27.05 μM |
| Quantified Difference | 14% lower IC₅₀ (higher potency) |
| Conditions | In vitro α-glucosidase enzyme inhibition assay; acarbose as positive control [1] |
Why This Matters
Superior potency versus the clinical standard acarbose establishes this compound as a viable positive control or lead scaffold for antidiabetic screening programs.
- [1] Dai W, Lei M, Yin Q, Nan H, Qian G. Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies. Int J Mol Sci. 2024;25(17):9602. View Source
